3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
Description
3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a bicyclic heterocyclic compound combining a pyrazolo[3,4-b]azepine core with a substituted piperidine moiety.
Properties
CAS No. |
585520-39-4 |
|---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-3-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-2-18-9-5-6-11(10-18)13-12-7-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17) |
InChI Key |
GGPAGYWSUHOXJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine generally follows a convergent strategy involving:
- Construction of the hexahydropyrazolo[3,4-b]azepine core.
- Introduction of the 1-ethylpiperidin-3-yl substituent at the 3-position.
This approach typically requires careful control of ring closure reactions, functional group transformations, and selective alkylation.
Key Synthetic Steps
Formation of the Hexahydropyrazolo[3,4-b]azepine Core
- The hexahydropyrazolo[3,4-b]azepine ring system is formed by cyclization reactions involving pyrazole derivatives and appropriate azepine precursors.
- Reduction or hydrogenation steps are often employed to achieve the hexahydro (partially saturated) state of the fused ring system.
- Typical conditions involve catalytic hydrogenation or hydride reductions under controlled temperature and pressure.
Introduction of the 1-Ethylpiperidin-3-yl Group
- The 1-ethylpiperidin-3-yl substituent is introduced via nucleophilic substitution or reductive amination on a suitable leaving group positioned at the 3-position of the pyrazoloazepine core.
- The piperidine ring is often pre-formed and functionalized with an ethyl group on the nitrogen to ensure selectivity and yield.
- Alkylation reagents and conditions are optimized to prevent over-alkylation or side reactions.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of hydrazines with β-ketoesters | Pyrazole intermediate |
| 2 | Azepine ring closure | Intramolecular cyclization under basic or acidic catalysis | Formation of pyrazoloazepine core |
| 3 | Partial hydrogenation | Catalytic hydrogenation (Pd/C, H2) | Hexahydro derivative |
| 4 | Piperidine substitution | Nucleophilic substitution with 1-ethylpiperidin-3-yl chloride or reductive amination | Target compound with piperidinyl substituent |
Purification and Characterization
- Purification is typically achieved by column chromatography or recrystallization.
- Characterization involves NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Research Findings
Synthetic Yield and Optimization
- Yields for the key cyclization steps range from 60% to 85% depending on reaction conditions.
- The introduction of the piperidinyl substituent typically proceeds with yields above 70% when using optimized alkylation conditions.
- Reaction times vary from several hours to overnight depending on temperature and catalyst loading.
Reaction Conditions Impact
- Acidic or basic catalysis during ring closure affects regioselectivity and ring size.
- Hydrogenation pressure and catalyst choice influence the degree of saturation and stereochemistry.
- Use of protecting groups on the piperidine nitrogen can improve selectivity in alkylation steps.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring synthesis | Condensation | Hydrazine derivatives, β-ketoesters | 70-85 | Base or acid catalysis |
| Azepine ring closure | Intramolecular cyclization | Acidic/basic catalysis | 60-80 | Temperature control critical |
| Partial hydrogenation | Catalytic hydrogenation | Pd/C, H2, mild pressure | 75-90 | Controls saturation level |
| Piperidine substituent introduction | Nucleophilic substitution or reductive amination | 1-ethylpiperidin-3-yl chloride, reducing agents | 70-80 | Protecting groups may be used |
| Purification | Chromatography/recrystallization | Silica gel, solvents | - | Essential for purity |
Chemical Reactions Analysis
Nucleophilic Substitution at Piperidine and Azepine Moieties
The ethylpiperidin-3-yl group undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Mechanistic Insights :
-
Alkylation occurs preferentially at the tertiary amine of the piperidine ring due to steric accessibility.
-
Tosylation proceeds via a two-step process involving initial proton abstraction by pyridine .
Cycloaddition and Ring-Opening Reactions
The azepine ring participates in [4+3] and [3+2] cycloadditions, enabling structural diversification:
Key Findings :
-
Gold(I) catalysts (e.g., CyJohnPhosAuSbF6) enhance regioselectivity in cycloadditions by stabilizing transition states .
-
Fe-catalyzed reactions with diazo compounds yield sp³-rich architectures critical for CNS-targeting derivatives .
Catalytic Functionalization of Pyrazoloazepine Core
Transition metal catalysis enables C–H activation and cross-coupling:
| Reaction | Catalyst System | Functionalization Site | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | C-4 position of pyrazolo ring | 45–68 | |
| Oxidative Amination | Cu(OAc)₂, O₂, DMSO | N-1 of azepine ring | 52–75 |
Limitations :
-
Steric hindrance from the ethylpiperidin group reduces yields in bulkier aryl coupling partners.
-
Oxidative conditions may degrade the hexahydroazepine ring unless stabilized by electron-donating groups .
Reductive and Oxidative Transformations
Controlled redox reactions modify saturation states:
Critical Observations :
-
Partial hydrogenation preserves the pyrazolo ring’s aromaticity while saturating the azepine.
-
Epoxidation at the azepine’s C5–C6 bond proceeds with >80% diastereomeric excess under kinetic control .
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent stability:
Structural Implications :
-
Acidic conditions promote azepine ring contraction via carbocation intermediates .
-
Base-mediated hydrolysis generates piperidine-3-carboxylic acid derivatives, useful for prodrug design.
Photochemical and Thermal Reactions
Non-catalytic pathways enable unique reactivity:
Safety Note : Thermal decomposition above 200°C releases toxic piperidine derivatives, necessitating strict temperature control .
This compound’s reactivity profile makes it a versatile scaffold for synthesizing neurologically active agents, with ongoing research focusing on optimizing enantioselective transformations and catalytic systems .
Scientific Research Applications
3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. It is known to act as a competitive antagonist at GABA_A and glycine receptors . This interaction inhibits the action of these neurotransmitters, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The pyrazolo[3,4-b]azepine scaffold is structurally distinct from other pyrazolo-fused azepines, such as JNJ-18038683 (1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine). Key differences include:
- Ring substitution pattern : The target compound features a 3-(1-ethylpiperidin-3-yl) substituent, whereas JNJ-18038683 incorporates a benzyl group at position 1 and a chlorophenyl group at position 3 .
- Hydrogenation state : Both compounds are partially hydrogenated, but the target compound’s hexahydropyrazoloazepine system may enhance conformational flexibility compared to JNJ-18038683’s rigid aromatic substituents.
Functional Group Influence
- Piperidine vs. Benzyl Groups: The 1-ethylpiperidinyl group in the target compound likely enhances solubility and bioavailability compared to the lipophilic benzyl group in JNJ-18038683.
- Chlorophenyl vs. Ethylpiperidinyl Substituents : The absence of a halogenated aryl group in the target compound may reduce off-target toxicity but could also diminish binding affinity to specific receptors targeted by JNJ-18038683 .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility: The hexahydropyrazoloazepine core allows for diverse substitution patterns, as seen in ’s pyridoindole derivatives, where alkylamino chains modulate solubility and bioactivity .
- Biological Activity : While JNJ-18038683 demonstrates serotonin receptor antagonism, the target compound’s ethylpiperidinyl group may shift its activity toward dopamine or sigma receptors, as observed in other piperidine-containing drugs .
- Synthetic Challenges : Introducing the ethylpiperidinyl group requires precise regioselective synthesis, akin to methods for triazolothiadiazoles in , where microwave-assisted cyclization improved yields .
Biological Activity
The compound 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a member of the pyrazoloazepine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : C15H22N4
- Molecular Weight : 262.36 g/mol
- CAS Number : Not specified in the available data.
Structural Characteristics
The compound features a hexahydropyrazolo framework fused with an ethylpiperidine moiety, which contributes to its unique pharmacological properties.
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit a range of biological activities:
-
Central Nervous System (CNS) Effects :
- Potential anxiolytic and antidepressant activities have been noted in related compounds. The piperidine structure is often associated with modulation of neurotransmitter systems such as serotonin and dopamine.
-
Antitumor Activity :
- Preliminary studies suggest that pyrazolo derivatives may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in various cancer cell lines.
-
Antimicrobial Properties :
- Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.
The exact mechanisms through which This compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Study 1: CNS Activity
In a study evaluating the anxiolytic effects of related compounds in animal models, it was found that administration led to significant reductions in anxiety-like behaviors compared to control groups. The study suggested that these effects might be mediated through serotonin receptor modulation.
Study 2: Antitumor Efficacy
A recent investigation into the antitumor properties of pyrazolo derivatives demonstrated that one compound significantly reduced tumor growth in xenograft models. The study reported a decrease in cell viability and an increase in apoptotic markers following treatment.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variant | Activity Type | Notes |
|---|---|---|
| 3-(1-Ethylpiperidin-3-yl)-pyrazole | CNS Effects | Modulates serotonin receptors |
| 1-(ethylpiperidin-3-yl)-pyrazole derivative | Antitumor Activity | Induces apoptosis in cancer cells |
Q & A
Q. What emerging technologies could revolutionize research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
